molecular formula C15H19N5O3 B2924096 Methyl 4-((4-amino-6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate CAS No. 540771-15-1

Methyl 4-((4-amino-6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate

Cat. No.: B2924096
CAS No.: 540771-15-1
M. Wt: 317.349
InChI Key: ARRYHZMZVARRNU-UHFFFAOYSA-N
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Description

Methyl 4-((4-amino-6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate is a heterocyclic compound featuring a 1,2,4-triazin-5-one core substituted with a tert-butyl group at position 6 and an amino group at position 2. The triazinone ring is further linked via an amino bridge to a methyl benzoate moiety at position 3. The tert-butyl substituent may enhance steric bulk, affecting molecular packing or intermolecular interactions .

Properties

IUPAC Name

methyl 4-[(4-amino-6-tert-butyl-5-oxo-1,2,4-triazin-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-15(2,3)11-12(21)20(16)14(19-18-11)17-10-7-5-9(6-8-10)13(22)23-4/h5-8H,16H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRYHZMZVARRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((4-amino-6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazine core and a benzoate moiety. The molecular formula is C15H20N6O3C_{15}H_{20}N_6O_3 with a molecular weight of approximately 320.36 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to possess activity against various bacterial strains including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 μg/mL
Compound BEscherichia coli25 μg/mL
Compound CPseudomonas aeruginosa50 μg/mL

These results suggest that the triazine structure may confer antibacterial properties through mechanisms such as inhibition of cell wall synthesis or disruption of nucleic acid synthesis.

Anticancer Activity

The biological activity of this compound has also been explored in cancer research. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism or cancer cell proliferation.
  • DNA Interaction : Its structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) : Induction of ROS production leading to oxidative stress in target cells has been observed.

Case Studies

A case study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various derivatives based on the triazine scaffold. One derivative demonstrated promising results in a mouse model for bacterial infection, significantly reducing bacterial load compared to control groups .

Another study focused on the anticancer properties where this compound was administered to tumor-bearing mice. The results indicated a marked decrease in tumor size after treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazinone Cores

Several structurally related compounds share the 4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl scaffold but differ in substituents and linker groups:

Compound Name Substituents on Triazinone Linker/Functional Group Key Properties/Activities Reference
Methyl 4-((4-amino-6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate 6-tert-butyl, 4-amino Methyl benzoate via amino bridge Not explicitly reported
4-(2-{[4-Amino-6-(4-nitrobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone 6-(4-nitrobenzyl), 4-amino Thioacetyl-sydnone hybrid Crystallographic dihedral angles (86.94° between triazinone and oxadiazole rings)
Compound 81f (Phosphonic acid derivative) 5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl Phosphonic acid via Schiff base High antioxidant activity vs. standard drugs
2-((4-Amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chlorophenyl)acetamide 6-(4-methylbenzyl), 4-amino Thioacetamide linker Potential anticancer/antiapoptotic activity

Key Observations:

  • Substituent Effects: The tert-butyl group in the target compound likely improves lipophilicity compared to the 4-nitrobenzyl or 4-methylbenzyl groups in analogues, which may influence bioavailability .
  • Crystallographic Data: Analogues like the 4-nitrobenzyl derivative exhibit distinct dihedral angles between the triazinone and adjacent rings, which could impact molecular stacking and stability .

Functional Analogues with Ester Moieties

Compounds with ester-linked triazine or triazinone systems include:

Compound Name Core Structure Ester Group Position Application/Activity Reference
Metsulfuron methyl ester 1,3,5-triazine Benzoate sulfonyl Herbicide (inhibits acetolactate synthase)
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate 1,3,5-triazine Benzoate via amino linker Synthetic intermediate for agrochemicals

Key Observations:

  • Synthetic Flexibility: The amino-benzoate linkage in the target compound contrasts with the sulfonylurea bridge in metsulfuron, which is critical for herbicidal activity .

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